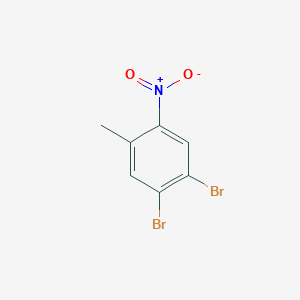

1,2-Dibromo-4-methyl-5-nitrobenzene

Description

Contextualization within Halogenated Nitroaromatic Chemistry

Halogenated nitroaromatic compounds are a class of organic molecules characterized by the presence of one or more halogen atoms and at least one nitro group (—NO₂) attached to an aromatic ring. nih.gov The nitro group is strongly electron-withdrawing, a property that significantly influences the chemical behavior of the aromatic ring. wikipedia.org This electron-withdrawing effect deactivates the benzene (B151609) ring towards electrophilic aromatic substitution, making reactions like further nitration or Friedel-Crafts alkylation more difficult. wikipedia.orglibretexts.org Conversely, it facilitates nucleophilic aromatic substitution, where a nucleophile replaces a leaving group (often a halogen) on the ring. wikipedia.org

In 1,2-Dibromo-4-methyl-5-nitrobenzene, the presence of two bromine atoms alongside the potent nitro group creates a highly substituted and electron-deficient aromatic system. The positions of these functional groups are critical in determining the molecule's reactivity. The study of such compounds contributes to a deeper understanding of how multiple substituents with competing or reinforcing electronic effects govern reaction pathways. libretexts.org Research in this area often focuses on the selective transformation of these functional groups, such as the reduction of the nitro group to an amine or the displacement of the bromo groups, which can be challenging due to the potential for dehalogenation during certain reduction processes. google.com

Significance of Brominated Benzene Derivatives in Contemporary Synthetic Chemistry

Brominated benzene derivatives are foundational intermediates in modern synthetic chemistry. Their utility stems from the ability of the bromine atom to participate in a wide array of chemical transformations, most notably metal-catalyzed cross-coupling reactions. These reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simpler brominated precursors.

The synthesis of polysubstituted benzenes often relies on carefully planned sequences of bromination and other substitution reactions. libretexts.org The directing effects of the substituents already present on the ring must be considered to achieve the desired isomer. libretexts.orgpressbooks.pub For instance, a methyl group is an ortho-, para-director, while a nitro group is a meta-director. youtube.com In a molecule like this compound, the bromine atoms themselves are ortho-, para-directors, further complicating the prediction of reactivity in subsequent electrophilic substitution reactions. youtube.com These brominated compounds are key starting materials for pharmaceuticals, agrochemicals, and materials science applications. numberanalytics.comacs.org

Overview of Research Trends in Nitrotoluenes and Related Dibrominated Analogues

Research involving nitrotoluenes and their halogenated derivatives is driven by their role as versatile precursors in organic synthesis. Nitrotoluenes are the fundamental building blocks for producing toluenediamines, which are used in the manufacture of polyurethanes. The nitro group can be readily reduced to an amino group (—NH₂), which is a key functional group in many dyes, pharmaceuticals, and other specialty chemicals. libretexts.org

The introduction of bromine atoms to the nitrotoluene core, as seen in this compound, expands its synthetic potential. The synthesis strategy for such a molecule requires careful consideration of the order of reactions—nitration, bromination, and potentially starting from toluene (B28343) or a bromotoluene derivative. libretexts.org For example, nitrating p-bromotoluene would likely yield 4-bromo-2-nitrotoluene (B1266186) as a major product due to the directing effect of the activating methyl group. libretexts.org

Current research trends focus on developing efficient and selective synthetic methodologies. This includes exploring novel catalysts for hydrogenation that can reduce the nitro group without causing dehalogenation—a common side reaction. google.com Furthermore, the unique substitution pattern of compounds like this compound makes them valuable substrates for studying reaction mechanisms and for the targeted synthesis of complex, highly functionalized aromatic compounds. acs.org Related structures, such as 1-Bromo-4-methyl-2-nitrobenzene, have been studied as intermediates in the synthesis of pyrethroid insecticides. nih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-4-methyl-5-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFOMLFOBYEZNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20726275 | |

| Record name | 1,2-Dibromo-4-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101580-70-5 | |

| Record name | 1,2-Dibromo-4-methyl-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101580-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibromo-4-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1,2-dibromo-4-methyl-5-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,2 Dibromo 4 Methyl 5 Nitrobenzene and Its Precursors

Regioselective Bromination Strategies for Aromatic Systems

The introduction of bromine atoms at specific positions on an aromatic ring is a critical step in the synthesis of many complex molecules. nih.gov The choice of brominating agent and reaction conditions is crucial for controlling the regioselectivity, especially in substituted benzenes where a mixture of isomers can be formed. wku.edu

Electrophilic Bromination Approaches and Directing Effects

Electrophilic aromatic substitution is the most common method for creating aryl bromides. nih.gov The regioselectivity of this reaction is governed by the nature of the substituent(s) already on the aromatic ring. Activating groups, which are electron-donating, direct incoming electrophiles to the ortho and para positions. Deactivating groups, which are electron-withdrawing, direct incoming electrophiles to the meta position.

Methyl Group Influence : The methyl group (-CH₃) is an activating, ortho-, para-directing group. youtube.com When methylbenzene (toluene) is brominated, it primarily yields a mixture of 2-bromotoluene (B146081) and 4-bromotoluene. chemguide.co.uk

Nitro Group Influence : The nitro group (-NO₂) is a strong deactivating, meta-directing group. youtube.commsu.edu Bromination of nitrobenzene (B124822) is slower than that of benzene (B151609) and requires harsher conditions, yielding mainly 3-bromonitrobenzene. msu.edu

Bromine Substituent Influence : A bromine atom is a deactivating but ortho-, para-directing substituent.

In the synthesis of a precursor like 3,4-dibromotoluene (B1293573) starting from p-toluidine (B81030) (4-methylaniline), the initial bromination step takes advantage of the powerful activating and ortho-directing effect of the amino group (-NH₂). Aniline (B41778) reacts readily with bromine water to produce 2,4,6-tribromoaniline. ncert.nic.in To achieve controlled monobromination or dibromination, the high reactivity of the amino group can be moderated by acylation, converting it to an acetanilide, which is less activating.

For substrates that are already activated, N-bromosuccinimide (NBS) is a common and effective brominating agent. nih.gov The use of specific solvents like acetonitrile (B52724) can enhance reaction rates and regioselectivity. wku.edu

Halogen Exchange Reactions for Targeted Bromine Introduction

Halogen exchange reactions provide an alternative route for introducing bromine, often with high regioselectivity that may be difficult to achieve through direct electrophilic bromination.

One of the most powerful methods is the Sandmeyer reaction, which converts an aromatic primary amine into a diazonium salt, which is then displaced by a bromide. doubtnut.com This is particularly useful for synthesizing bromoarenes from anilines. For example, the synthesis of 3,4-dibromotoluene can begin with 4-methylaniline (p-toluidine). chemicalbook.com The process involves:

Diazotization of the amine with sodium nitrite (B80452) in the presence of a strong acid (like hydrobromic acid) at low temperatures (0-5 °C). chemicalbook.comchemicalbook.com

Decomposition of the resulting diazonium salt with a copper(I) bromide (CuBr) catalyst. chemicalbook.comdoubtnut.com

Another approach is the halogen-metal exchange, where an organometallic reagent (like a Grignard reagent) is used to replace a halogen. For instance, regioselective halogen-metal exchanges on 3-substituted 1,2-dibromo arenes have been achieved using isopropylmagnesium chloride. organic-chemistry.orgwustl.edu This method allows for the selective reaction at one of the bromine positions, which can then be followed by quenching with an electrophile.

Precision Nitration Procedures for Nitroaromatic Synthesis

Nitration is a fundamental process for introducing a nitro group (-NO₂) onto an aromatic ring. wikipedia.org The regiochemical outcome is highly dependent on the directing effects of existing substituents and the chosen nitrating agent.

Directed Nitration via Mixed Acid Systems and Computational Optimization

The most common method for aromatic nitration involves a "mixed acid" system, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). wikipedia.orgnih.gov The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. nih.govresearchgate.net

In the synthesis of 1,2-Dibromo-4-methyl-5-nitrobenzene from its precursor, 3,4-dibromotoluene, the directing effects of the substituents must be considered. The methyl group is ortho-, para-directing, while the two bromine atoms are also ortho-, para-directing. The positions on the ring are:

Position 1: -CH₃

Position 2: -H

Position 3: -Br

Position 4: -Br

Position 5: -H

Position 6: -H

The methyl group activates positions 2, 6, and 4 (already substituted). The bromine at position 3 directs to positions 2 and 5. The bromine at position 4 directs to positions 3 (substituted) and 5. The combined effect strongly favors substitution at position 5, which is ortho to one bromine and meta to the other, and also para to the methyl group. Nitration of 3,4-dibromotoluene with mixed acid thus regioselectively yields this compound.

Recent advancements include the use of computational modeling and kinetic studies to optimize reaction conditions. beilstein-journals.orgresearchgate.net By modeling parameters such as temperature, reactant concentrations, and residence time in continuous flow reactors, processes can be fine-tuned to maximize yield and selectivity while ensuring safety, particularly given the highly exothermic nature of nitration. nih.govbeilstein-journals.org

| Substrate | Nitrating Agent | Conditions | Major Product | Reference |

|---|---|---|---|---|

| 1-bromo-5-fluoro-2-methylbenzene | Potassium nitrate (B79036), conc. H₂SO₄ | 0-5 °C, then 25 °C for 2h | 1-bromo-5-fluoro-2-methyl-4-nitrobenzene | chemicalbook.com |

| 3-Bromoacetophenone | KNO₃, conc. H₂SO₄ | 0 °C | 1-(5-Bromo-2-nitrophenyl)ethan-1-one | acs.org |

| O-methylisouronium sulfate | Mixed Acid (HNO₃/H₂SO₄) | Continuous flow, 40 °C | O-methyl-N-nitroisourea | beilstein-journals.org |

Alternative Nitration Reagents and Reaction Conditions

While mixed acid is widely used, alternative nitrating agents have been developed to offer milder conditions, different selectivity, or compatibility with sensitive functional groups. nih.gov

Dinitrogen Pentoxide (N₂O₅) : This is a powerful and effective nitrating agent that can be used stoichiometrically, often in solvents like chloroform (B151607) or liquefied gases, reducing acidic waste. researchgate.netnih.gov It is considered a more eco-friendly alternative to mixed acids. nih.gov

Acetyl Nitrate : Prepared from nitric acid and acetic anhydride (B1165640), this reagent is used in specific applications, particularly for substrates that might be sensitive to strong acids like sulfuric acid. wikipedia.org

Nitronium Salts : Stable nitronium salts, such as nitronium tetrafluoroborate (B81430) (NO₂BF₄), can be isolated and used as direct sources of the nitronium ion without the need for a mixed acid system. wikipedia.orgquora.com

Metal Nitrates with Acid Anhydrides : A mixture of an inorganic nitrate salt (e.g., KNO₃, NaNO₃) and an acid like trifluoroacetic anhydride can serve as a potent nitrating system. researchgate.net

tert-Butyl Nitrite : In the presence of an oxidant like TEMPO, tert-butyl nitrite can be used for the regioselective C-H nitration of certain activated systems. researchgate.net

| Reagent | Typical Substrate Type | Key Advantage | Reference |

|---|---|---|---|

| Dinitrogen Pentoxide (N₂O₅) | Aromatics (e.g., Toluene) | Eco-friendly, reduces acidic waste | researchgate.netnih.gov |

| Nitronium Tetrafluoroborate (NO₂BF₄) | Aromatics | Isolated source of NO₂⁺, avoids mixed acid | wikipedia.orgquora.com |

| Saccharin-based Reagent | Arenes, Alcohols | Bench-stable, suitable for mechanochemistry | nih.gov |

| tert-Butyl Nitrite / TEMPO | 4-quinolones | Regioselective C(sp²)−H functionalization | researchgate.net |

Strategic Methylation in Benzene Ring Functionalization

Introducing a methyl group onto a benzene ring is typically achieved via Friedel-Crafts alkylation. However, for the synthesis of this compound, it is synthetically more efficient to start with a methylated precursor, such as toluene (B28343) or one of its derivatives. This approach avoids the potential issues of Friedel-Crafts reactions on highly deactivated or sterically hindered rings.

The synthesis of the key precursor, 3,4-dibromotoluene, often starts from p-toluidine (4-methylaniline) or 2-bromo-p-toluidine. chemicalbook.comchemsrc.com Another synthetic route might begin with o-Cymene (1-methyl-2-(1-methylethyl)benzene), highlighting that the methyl group is typically incorporated in the initial starting material rather than added later in the synthetic sequence. chemsrc.com

If direct methylation were required, the Friedel-Crafts reaction, using a methyl halide (e.g., CH₃Cl) and a Lewis acid catalyst (e.g., AlCl₃), would be the classic method. msu.edu However, this reaction suffers from drawbacks such as polyalkylation and rearrangements, and it is generally ineffective on rings that are strongly deactivated by substituents like nitro groups. Therefore, starting with a commercially available methylated compound is the overwhelmingly preferred strategy. chemicalbook.comdoubtnut.comchemicalbook.com

Multistep Synthetic Routes and Sequential Functionalization Strategies

The synthesis of this compound can be approached through several multistep pathways, primarily involving the sequential introduction of nitro and bromo groups onto a toluene backbone. The choice of the initial substrate and the sequence of reactions are determined by the directing effects of the substituents.

One plausible retrosynthetic analysis suggests that this compound can be synthesized from 3,4-dibromotoluene. The methyl group in 3,4-dibromotoluene is an ortho-, para-director. Nitration of 3,4-dibromotoluene would be expected to yield a mixture of isomers, with the nitro group being directed to the positions ortho and para to the methyl group. The position para to the methyl group is already substituted with a bromine atom, thus the nitration would likely occur at the positions ortho to the methyl group. This would lead to the formation of 1,2-dibromo-4-methyl-3-nitrobenzene (B6161120) and this compound.

A potential synthetic route starting from 4-nitrotoluene (B166481) involves an initial bromination step. The methyl group is an activating group and an ortho-, para-director, while the nitro group is a deactivating group and a meta-director. In the case of 4-nitrotoluene, the directing effects of the methyl and nitro groups reinforce each other, directing the incoming electrophile to the position ortho to the methyl group and meta to the nitro group. This would lead to the formation of 2-bromo-4-nitrotoluene (B188816). Subsequent bromination of 2-bromo-4-nitrotoluene would then be required to introduce the second bromine atom. The regioselectivity of this second bromination would be influenced by the combined directing effects of the methyl, nitro, and bromo substituents.

Another strategy involves starting with an aniline derivative, which allows for the use of the powerful directing effect of the amino group and its subsequent removal via a Sandmeyer reaction. For instance, the synthesis of 4-bromo-2-nitrotoluene (B1266186) can be achieved from 4-amino-2-nitrotoluene. chemicalbook.com This approach involves the diazotization of the amino group followed by its replacement with a bromine atom using a copper(I) bromide catalyst. chemicalbook.com This highlights the utility of amino groups in directing the synthesis of substituted aromatics.

A summary of a potential multi-step synthesis is presented in the table below:

| Step | Reaction | Reactants | Reagents and Conditions | Product |

| 1 | Nitration | Toluene | Concentrated HNO₃, Concentrated H₂SO₄ | 4-Nitrotoluene |

| 2 | Bromination | 4-Nitrotoluene | Br₂, FeBr₃ | 2-Bromo-4-nitrotoluene |

| 3 | Bromination | 2-Bromo-4-nitrotoluene | Br₂, Catalyst (e.g., FeBr₃) | This compound |

It is important to note that the separation of isomers may be necessary at various stages of the synthesis to obtain the desired product in high purity.

Catalytic Systems and Methodologies in this compound Synthesis

The synthesis of this compound and its precursors relies heavily on the use of catalytic systems to promote the key electrophilic aromatic substitution reactions, namely nitration and bromination.

Nitration:

The nitration of toluene and its derivatives is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). cerritos.edu In this system, sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. masterorganicchemistry.com The reaction of toluene with this mixture predominantly yields ortho- and para-nitrotoluene isomers due to the ortho-, para-directing effect of the methyl group. cerritos.edu For the synthesis of the target molecule, the para-isomer, 4-nitrotoluene, is the desired precursor.

Bromination:

The bromination of aromatic rings is facilitated by Lewis acid catalysts. Iron(III) bromide (FeBr₃) is a commonly used catalyst for the bromination of nitrotoluene derivatives. The catalyst polarizes the bromine molecule (Br₂), making it more electrophilic and susceptible to attack by the aromatic ring. The regioselectivity of the bromination is dictated by the directing effects of the substituents already present on the ring.

In the bromination of 4-nitrotoluene, the use of ferric bromide as a catalyst directs the bromine atom to the position ortho to the methyl group, yielding 2-bromo-4-nitrotoluene. scispace.com The choice of catalyst can also influence the reaction pathway. For instance, the bromination of p-nitrotoluene in the presence of antimony tribromide has been reported to result in the formation of p-nitrobenzyl bromide, indicating a side-chain bromination rather than a ring bromination. scispace.com

For the introduction of the second bromine atom onto 2-bromo-4-nitrotoluene, a similar catalytic system employing a Lewis acid like FeBr₃ would be utilized. The precise reaction conditions would need to be controlled to favor the formation of the desired 1,2-dibromo isomer.

Sandmeyer Reaction:

As mentioned in the previous section, the Sandmeyer reaction is a powerful tool for the introduction of bromine atoms onto an aromatic ring via a diazonium salt intermediate. This reaction is catalyzed by copper(I) salts, such as copper(I) bromide (CuBr). chemicalbook.com The synthesis of 4-bromo-2-nitrotoluene from 4-amino-2-nitrotoluene exemplifies the application of this catalytic methodology. chemicalbook.com The process involves the diazotization of the amine with a nitrite source (e.g., NaNO₂) in the presence of a strong acid (e.g., HBr), followed by the copper(I) bromide-catalyzed displacement of the diazonium group by a bromide ion. chemicalbook.com

The following table summarizes the key catalytic systems:

| Reaction | Catalyst | Role of Catalyst | Example Application |

| Nitration | Concentrated H₂SO₄ | Generation of nitronium ion (NO₂⁺) | Synthesis of 4-nitrotoluene from toluene |

| Bromination | FeBr₃ | Polarization of Br₂ to increase electrophilicity | Synthesis of 2-bromo-4-nitrotoluene from 4-nitrotoluene |

| Sandmeyer Reaction | CuBr | Catalyzes the displacement of the diazonium group | Synthesis of 4-bromo-2-nitrotoluene from 4-amino-2-nitrotoluene chemicalbook.com |

Mechanistic Investigations of 1,2 Dibromo 4 Methyl 5 Nitrobenzene Reactivity

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. msu.edu The reaction proceeds via a two-step mechanism involving the initial attack of an electrophile on the electron-rich aromatic ring to form a positively charged carbocation intermediate, known as a benzenonium or sigma complex. msu.edulibretexts.org This intermediate is stabilized by resonance, delocalizing the positive charge across the ring. libretexts.org In the second, typically fast step, a proton is eliminated from the intermediate to restore the aromaticity of the ring, resulting in the substituted product. msu.edulibretexts.org

Influence of Substituent Directing Effects on Electrophilic Attack

The regioselectivity of electrophilic attack on a substituted benzene ring is dictated by the electronic properties of the existing substituents. These groups can be classified as either activating or deactivating, and as ortho-, para-, or meta-directing. Activating groups increase the electron density of the ring, making it more susceptible to electrophilic attack, while deactivating groups withdraw electron density, rendering the ring less reactive than benzene itself. msu.edulibretexts.org

In the case of 1,2-Dibromo-4-methyl-5-nitrobenzene, the substituents exert competing influences:

Bromine (-Br): Halogens are unique in that they are deactivating yet ortho-, para-directing. msu.edu Their inductive effect withdraws electron density, but their ability to donate a lone pair of electrons through resonance stabilizes the benzenonium intermediates formed during ortho and para attack.

Methyl (-CH₃): Alkyl groups are activating and ortho-, para-directing due to their electron-donating inductive effect and hyperconjugation, which helps stabilize the positive charge in the benzenonium intermediate. msu.edu

Nitro (-NO₂): The nitro group is a strongly deactivating and meta-directing substituent. msu.educhemguide.co.uk It strongly withdraws electron density from the ring both inductively and through resonance, making electrophilic attack more difficult. This deactivating effect is particularly pronounced at the ortho and para positions. libretexts.org

The interplay of these directing effects determines the position of further electrophilic substitution. The powerful meta-directing and deactivating nature of the nitro group, combined with the ortho-, para-directing effects of the bromine and methyl groups, creates a complex substitution pattern.

Characteristics and Transformations of Benzenonium Intermediates

The stability of the benzenonium intermediate is a crucial factor in determining the rate and outcome of electrophilic aromatic substitution reactions. The positive charge of this carbocation is delocalized through resonance. libretexts.org Unlike carbocations in other reaction types like SN1 and E1, the benzenonium ion is resonance-stabilized and therefore not prone to rearrangement. msu.edu Its primary fate is the loss of a proton to regenerate the highly stable aromatic ring. msu.edulibretexts.org

For this compound, the stability of the possible benzenonium intermediates formed upon electrophilic attack at different positions will vary. Attack at a position that allows for effective delocalization of the positive charge, while minimizing destabilizing interactions with the electron-withdrawing nitro group, will be favored.

Nucleophilic Aromatic Substitution Pathways

While electrophilic substitution is characteristic of electron-rich aromatic rings, nucleophilic aromatic substitution (SNA) can occur on electron-deficient rings, particularly those bearing strong electron-withdrawing groups. nih.gov The presence of the nitro group in this compound makes the ring susceptible to nucleophilic attack. ontosight.aiaklectures.com

The classical SNAr mechanism is a two-step process. nih.gov In the first step, a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized negatively charged intermediate known as a Meisenheimer complex. nih.govbrainly.com In the second step, the leaving group departs, and the aromaticity of the ring is restored. For this mechanism to be favorable, the aromatic ring must be activated by electron-withdrawing substituents, typically located ortho and/or para to the leaving group. nih.gov

Substitutions at Bromine-Bearing Carbons

In this compound, both bromine atoms are potential leaving groups for nucleophilic substitution. The nitro group, being a strong electron-withdrawing group, activates the ring towards nucleophilic attack. The position of the bromine atom relative to the nitro group is critical. The bromine at the C1 position is ortho to the nitro group, while the bromine at the C2 position is meta. The activating effect of the nitro group is strongest at the ortho and para positions. Therefore, nucleophilic substitution is more likely to occur at the C1 position. chegg.com

When 1,2-dibromo-4-nitrobenzene (B1583194) is treated with a nucleophile like sodium hydroxide (B78521) (NaOH), the hydroxide ion (OH⁻) attacks the aromatic ring, leading to the displacement of a bromine atom. brainly.com This proceeds through the formation of a negatively charged Meisenheimer complex. brainly.com

Nucleophilic Attack at the Nitro-Substituted Carbon

While less common, nucleophilic attack can also potentially occur at the carbon atom bearing the nitro group, especially with certain nucleophiles and under specific reaction conditions. The nitro group itself can act as a leaving group in some nucleophilic aromatic substitution reactions, though this is generally less favorable than the displacement of a halide. Computational studies have explored the possibility of fluorodenitration reactions on nitroaryl compounds. nih.gov

Reduction Mechanisms of the Nitro Group

The nitro group of this compound can be reduced to an amino group (-NH₂) through various methods. This transformation is significant as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). masterorganicchemistry.com

Metal-Acid Systems: Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective reducing agents. masterorganicchemistry.comscispace.com

The reduction of a nitro group to an amine is a multi-step process that proceeds through several intermediates. orientjchem.org A commonly proposed mechanism involves the sequential formation of nitrosobenzene (B162901) and phenylhydroxylamine, which are then further reduced to aniline (B41778). orientjchem.orgresearchgate.net

The specific reaction conditions can influence the final product. For instance, in an alkaline medium, nitrobenzene (B124822) can be reduced directly to aniline. orientjchem.org The choice of reducing agent is also crucial for chemoselectivity, especially in molecules with multiple reducible functional groups. scispace.com For polynitro compounds, it is possible to selectively reduce one nitro group while leaving others intact by carefully choosing the reagent and reaction conditions. spcmc.ac.in

Formation of Reactive Nitroso and Amino Intermediates

The reduction of the nitro group in this compound is a stepwise process that proceeds through several reactive intermediates. The initial step in the reduction of an aromatic nitro compound is the formation of a nitroso derivative. This transformation involves a two-electron reduction of the nitro group (-NO₂) to a nitroso group (-NO).

The general pathway for the reduction of a nitroarene to an aniline is a cornerstone of industrial chemistry. wikipedia.org Various reagents can effect this transformation, including metals in acidic media (like iron, tin, or zinc with HCl) and catalytic hydrogenation. masterorganicchemistry.com

Subsequent Chemical Transformations to Amine Derivatives

The ultimate product of the complete reduction of the nitro group in this compound is the corresponding aniline, 3,4-Dibromo-5-methylaniline. This transformation is of significant synthetic utility as it converts a strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com This change in electronic properties dramatically alters the reactivity of the aromatic ring towards further electrophilic substitution.

The reduction can be achieved through several methods, with catalytic hydrogenation over catalysts like palladium on carbon (Pd/C), platinum, or Raney nickel being a common and clean method. wikipedia.orgmasterorganicchemistry.com Another widely used method involves the use of a metal such as iron or tin in the presence of an acid. masterorganicchemistry.com

The choice of reducing agent can sometimes lead to different products. For instance, the use of lithium aluminum hydride (LiAlH₄) for reducing aromatic nitro compounds can result in the formation of azo compounds, where two aromatic rings are linked by a nitrogen-nitrogen double bond. masterorganicchemistry.com

| Starting Material | Reducing Agent | Major Product | Reference |

| Aromatic Nitro Compound | Fe, Sn, or Zn in acid | Aniline | masterorganicchemistry.com |

| Aromatic Nitro Compound | H₂, Pd/C | Aniline | wikipedia.orgmasterorganicchemistry.com |

| Aromatic Nitro Compound | LiAlH₄ | Azo Compound | masterorganicchemistry.com |

| Aliphatic Nitro Compound | Diborane | Hydroxylamine | wikipedia.org |

| Aromatic Nitro Compound | Zinc dust, NH₄Cl | Hydroxylamine | wikipedia.org |

Radical Reaction Pathways and Intermediates

The reactivity of nitroaromatic compounds like this compound can also involve radical pathways. Nitroaromatic compounds can accept an electron to form a radical anion. These nitrobenzene radical anions are important transient species in various chemical transformations. nih.govrsc.org

The formation of a nitrobenzene radical anion can be achieved through single electron transfer (SET) from various donors, including anionic organo bases. nih.gov These radical anions can undergo further reactions, such as dimerization or reaction with other species in the medium. The stability and subsequent reactivity of the radical anion are influenced by the substituents on the aromatic ring. For instance, the presence of electron-withdrawing groups like halogens can affect the electron distribution and stability of the radical intermediate.

Studies on halogenated nitrobenzene radical anions have shown that they can be unstable, with a tendency for the halogen to be replaced. rsc.org The benzylic position, the carbon atom of the methyl group directly attached to the benzene ring, is also susceptible to radical reactions, such as radical halogenation, due to the resonance stabilization of the resulting benzylic radical. chemistry.coach

| Reactant | Reaction Condition | Intermediate/Product | Reference |

| Nitrobenzene | Anionic Organic Bases | Nitrobenzenide radical ion-pair | nih.gov |

| Halogenated Nitrobenzene | Electron Transfer | Unstable radical anion, potential for halogen loss | rsc.org |

| Methylbenzene | Br₂, UV light | Benzylic radical, leading to benzylic halogenation | chemistry.coach |

Halogen Migration and Elimination Phenomena in Aromatic Systems

Halogen migration is a known phenomenon in certain aromatic systems, although it is not as common as other rearrangement reactions. Such migrations can be influenced by the substitution pattern on the aromatic ring and the reaction conditions. In some cases, a halogen atom can move from one position to another on the aromatic ring. These rearrangements can be catalyzed by strong acids or Lewis acids.

While specific studies on halogen migration in this compound are not extensively documented in the provided search results, the principles of halogen migration in polyhalogenated aromatic compounds are relevant. researchgate.net These migrations can occur through intramolecular or intermolecular pathways. The presence of multiple halogen substituents and other functional groups can create a complex interplay of electronic and steric effects that may facilitate such rearrangements under specific conditions. For example, in some reactions of haloaryloxysilanes with organolithium compounds, a 1,3-anionic rearrangement of the silyl (B83357) group is observed, which is controlled by the reactivity of the labile halogen. researchgate.net Furthermore, electrophilic amination of halogenated phenols has been shown to be accompanied by halogen migration. researchgate.net

The elimination of halogens from polyhalogenated aromatic hydrocarbons is another potential reaction pathway, particularly under reductive conditions. science.gov

| Compound Type | Reaction/Condition | Phenomenon | Reference |

| Haloaryloxysilanes | Reaction with organolithium compounds | 1,3-anionic rearrangement controlled by labile halogen | researchgate.net |

| Halogenated Phenols | Electrophilic amination | Halogen migration | researchgate.net |

| Polyhalogenated Aromatic Hydrocarbons | Reductive conditions | Dehalogenation | science.gov |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 1,2 Dibromo 4 Methyl 5 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can reveal the connectivity of atoms and their chemical environment.

¹H NMR Chemical Shift Analysis

In the ¹H NMR spectrum of 1,2-Dibromo-4-methyl-5-nitrobenzene, the chemical shifts of the protons provide crucial information about their electronic environment. The aromatic region of the spectrum is expected to show two distinct signals corresponding to the two protons on the benzene (B151609) ring. Due to the presence of electron-withdrawing bromine and nitro groups, these aromatic protons are anticipated to be deshielded and resonate at a lower field (higher ppm values).

The methyl group protons, being attached to the aromatic ring, will appear as a singlet in the upfield region of the spectrum. The integration of these signals will correspond to the number of protons they represent, further confirming the structure.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | 7.5 - 8.5 | Singlet | 1H |

| Aromatic-H | 7.5 - 8.5 | Singlet | 1H |

| Methyl (-CH₃) | 2.0 - 2.5 | Singlet | 3H |

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used. The above values are estimations based on the substituent effects.

¹³C NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, a total of seven distinct carbon signals are expected, corresponding to the six carbons of the benzene ring and the one carbon of the methyl group.

The carbons directly attached to the bromine and nitro groups will be significantly influenced by these substituents, leading to characteristic chemical shifts. The carbons bearing bromine atoms are expected to have their signals shifted to a lower field compared to unsubstituted benzene, while the carbon attached to the electron-withdrawing nitro group will also be deshielded. The quaternary carbons (those attached to substituents other than hydrogen) will typically show weaker signals compared to the carbons with attached protons.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-Br | 110 - 130 |

| C-Br | 110 - 130 |

| C-CH₃ | 135 - 145 |

| C-NO₂ | 145 - 155 |

| C-H | 120 - 140 |

| C-H | 120 - 140 |

| -CH₃ | 15 - 25 |

Note: These are predicted chemical shift ranges. Actual values may differ.

Two-Dimensional NMR Techniques for Connectivity and Proximity

To further confirm the substitution pattern, two-dimensional (2D) NMR techniques are invaluable. Experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can establish the connectivity between protons and carbons.

An HSQC experiment would show correlations between the aromatic protons and their directly attached carbons. An HMBC experiment would reveal long-range correlations (over two to three bonds), which are crucial for identifying the positions of the substituents. For example, correlations between the methyl protons and the adjacent quaternary carbons, as well as the aromatic carbons, would definitively establish the position of the methyl group relative to the other substituents.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The presence of the nitro group will be indicated by strong asymmetric and symmetric stretching vibrations. The C-H stretching vibrations of the aromatic ring and the methyl group will also be observable. The substitution pattern on the benzene ring can often be inferred from the pattern of overtone and combination bands in the fingerprint region.

Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Nitro (-NO₂) | Symmetric Stretch | 1300 - 1370 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Methyl C-H | Stretch | 2850 - 3000 |

| C=C | Aromatic Ring Stretch | 1400 - 1600 |

| C-Br | Stretch | 500 - 700 |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the C-Br stretching vibrations in this compound are expected to produce strong signals in the Raman spectrum. The symmetric stretching of the nitro group also typically gives a strong Raman band. This technique can be especially useful for confirming the presence and substitution pattern of the bromine atoms on the benzene ring.

Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Nitro (-NO₂) | Symmetric Stretch | 1300 - 1370 |

| C=C | Aromatic Ring Breathing | 980 - 1020 |

| C-Br | Stretch | 200 - 400 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of this compound. The compound, with the molecular formula C₇H₅Br₂NO₂, has a calculated monoisotopic mass of approximately 292.8687 Da. uni.lunih.gov In a mass spectrum, the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio) results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺) and any bromine-containing fragments. This pattern appears as a trio of peaks at M, M+2, and M+4 with a relative intensity ratio of roughly 1:2:1.

The molecular ion is observed through various adducts, and their predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated. These predictions aid in the identification of the compound in complex matrices.

Table 1: Predicted m/z and Collision Cross Section (CCS) for Adducts of this compound

| Adduct | Predicted m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 293.87598 | 144.0 |

| [M+Na]⁺ | 315.85792 | 155.5 |

| [M+NH₄]⁺ | 310.90252 | 163.0 |

| [M+K]⁺ | 331.83186 | 137.1 |

| [M-H]⁻ | 291.86142 | 151.3 |

| [M+HCOO]⁻ | 337.86690 | 161.7 |

Data sourced from computational predictions. uni.lu

While detailed experimental fragmentation data is not widely published, the fragmentation pattern of this compound can be predicted based on its chemical structure. Key fragmentation pathways would likely include:

Loss of the nitro group: A neutral loss of NO₂ (46 Da) is a common fragmentation for nitroaromatic compounds.

Loss of bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical (79/81 Da), resulting in a significant fragment ion.

Loss of a methyl group: The fragmentation of the methyl radical (CH₃, 15 Da) is another possible pathway.

Sequential losses: A combination of these losses can also be observed, providing further structural information.

X-ray Diffraction Crystallography for Solid-State Structure Determination

While specific single-crystal X-ray diffraction data for this compound is not publicly available, analysis of closely related compounds provides significant insight into its expected solid-state structure.

Analysis of Molecular Conformation and Bond Parameters

A key parameter is the dihedral angle between the plane of the nitro group and the plane of the benzene ring. In nitrobenzene (B124822) structures, this angle is sensitive to the steric environment created by adjacent substituents. nih.gov For instance, in the analogous compound 1-Bromo-4-methyl-2-nitrobenzene, the dihedral angle between the nitro group and the phenyl ring is 14.9 (11)°. nih.gov Given the presence of a bromine atom ortho to the nitro group in this compound, a similar non-coplanar orientation is expected due to steric hindrance. This twisting of the nitro group out of the ring plane is a common feature in sterically crowded nitrobenzenes. nih.gov

A full crystallographic analysis would precisely determine all bond lengths and angles. The C-Br, C-N, N-O, and C-C bond lengths would be expected to fall within established ranges for substituted nitroaromatics. For example, the C-H bond lengths are typically geometrically fixed during refinement in crystallographic studies. nih.gov

Investigation of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is governed by intermolecular interactions. For this compound, the packing would likely be dominated by a combination of weak intermolecular forces.

In the absence of strong hydrogen bond donors, the crystal packing is often directed by weaker interactions such as C-H⋯O and C-H⋯Br hydrogen bonds, as well as π-π stacking interactions. researchgate.net The nitro group's oxygen atoms are effective hydrogen bond acceptors, potentially forming C-H⋯O interactions with methyl or aromatic C-H groups of neighboring molecules. nih.gov

Analysis of the crystal structure of the related compound 1,2-dibromo-4,5-dimethyl-3-nitrobenzene reveals that the molecules stack along a crystallographic axis. researchgate.net In this arrangement, the molecules are shifted so that a carbon atom of one ring is positioned above the center of a neighboring ring, suggesting the influence of π-π interactions. researchgate.net In other related structures, such as dibromomesitylene, molecules pack in a manner that favors strong van der Waals interactions. rsc.org It is plausible that the crystal structure of this compound would exhibit a similar layered or stacked packing arrangement, stabilized by a network of these weak intermolecular forces.

Computational Chemistry and Molecular Modeling Studies of 1,2 Dibromo 4 Methyl 5 Nitrobenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of many-body systems, such as atoms and molecules. It is a widely used tool in computational chemistry for studying the properties of molecules like 1,2-Dibromo-4-methyl-5-nitrobenzene.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. Using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the geometry of this compound would be fully optimized to find its lowest energy conformation. This process yields precise information on bond lengths, bond angles, and dihedral angles. For instance, one would expect specific lengths for the C-C bonds within the benzene (B151609) ring, the C-Br bonds, the C-N bond of the nitro group, and the C-C bond of the methyl group. The planarity of the benzene ring and the orientation of the nitro and methyl groups relative to the ring would also be determined.

The electronic structure analysis would provide insights into the distribution of electrons within the molecule, which is crucial for understanding its reactivity and properties.

Table 1: Hypothetical Optimized Geometric Parameters of this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C1-C2 | 1.40 |

| C4-C(H3) | 1.51 | |

| C5-N | 1.47 | |

| C1-Br | 1.89 | |

| C2-Br | 1.89 | |

| Bond Angles (°) | C1-C2-C3 | 120.5 |

| C4-C5-N | 119.8 | |

| Dihedral Angles (°) | C6-C1-C2-C3 | 0.0 |

| C4-C5-N-O1 | 180.0 |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar compounds. Actual calculated values would be specific to this molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the HOMO would likely be distributed over the benzene ring and the bromine atoms, while the LUMO would be predominantly located on the nitro group, which is a strong electron-withdrawing group.

Table 2: Hypothetical Frontier Molecular Orbital Properties

| Parameter | Energy (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -3.2 |

| HOMO-LUMO Gap | 4.3 |

Note: These energy values are hypothetical and serve as an example of what a DFT calculation might predict.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged species. The map uses a color scale to indicate different potential values: red typically represents regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. For this compound, the MEP map would likely show a strong negative potential (red) around the oxygen atoms of the nitro group, making them sites for electrophilic interaction. The regions around the hydrogen atoms of the methyl group and the benzene ring would likely show a more positive potential (blue or green).

Vibrational Frequency Calculations and Spectroscopic Property Prediction

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. This predicted spectrum can be compared with experimental data to confirm the molecular structure and aid in the assignment of vibrational modes. Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or wagging of different bonds and functional groups (e.g., C-H stretch, NO2 symmetric stretch, C-Br stretch).

Nuclear Magnetic Resonance Chemical Shift Prediction

Theoretical calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, one can calculate the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). These values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). Predicted NMR spectra are a powerful tool for confirming the structure of newly synthesized compounds and for assigning signals in experimental spectra. For this compound, distinct chemical shifts would be predicted for the different hydrogen and carbon atoms in the molecule, influenced by the electronic effects of the bromo, methyl, and nitro substituents.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 118 |

| C2 | 120 |

| C3 | 135 |

| C4 | 140 |

| C5 | 148 |

| C6 | 128 |

| C(H3) | 21 |

Note: These are example values. Actual predicted shifts would depend on the specific computational method and basis set used.

Thermochemical Parameters and Molecular Stability Investigations

DFT calculations can also be used to determine various thermochemical parameters of a molecule at a given temperature and pressure. These parameters include the zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy. These values are crucial for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it might participate. The calculated heat of formation, for example, provides a measure of the molecule's intrinsic stability.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies used to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. youtube.comrsc.org These models are built on the principle that the structure of a molecule dictates its behavior and are valuable for predicting the characteristics of new or untested compounds. youtube.comnih.gov

For classes of compounds like nitroaromatics, QSAR and QSPR have been extensively used to predict endpoints such as toxicity, thermal stability, and adsorption behavior. doi.orgnih.govnih.govresearchgate.netresearchgate.net The process involves calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, and physicochemical features of the molecules. These descriptors are then used to build a mathematical model that relates them to an observed activity or property. youtube.com

While specific QSAR or QSPR studies dedicated exclusively to this compound are not prominent in the literature, the extensive research on nitroaromatic compounds provides a strong framework for understanding its likely behavior. doi.orgnih.govnih.gov These studies often employ a variety of descriptors to build their models.

Key Descriptor Classes in QSAR/QSPR Models for Nitroaromatics:

Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight and atom counts.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and shape.

Quantum-Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors quantify electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. doi.orgnih.gov

Hydrophobicity Descriptors: Often represented by the logarithm of the octanol-water partition coefficient (logP), this descriptor is crucial for predicting a compound's behavior in biological systems. nih.gov

A typical QSAR/QSPR study on nitroaromatics would involve developing a regression model to predict a specific endpoint. For instance, the toxicity of nitroaromatic compounds has been successfully modeled using descriptors that capture their electrophilicity and hydrophobicity. doi.orgnih.gov Similarly, QSPR models have been developed to predict the thermal stability of nitroaromatics by correlating their decomposition temperatures with quantum chemical descriptors. nih.govresearchgate.net

The table below illustrates the types of descriptors commonly used in QSAR and QSPR studies of nitroaromatic compounds.

| Descriptor Category | Example Descriptors | Relevance to Nitroaromatics |

| Quantum-Chemical | Energy of LUMO (ELUMO), Energy of HOMO (EHOMO), Electrophilicity Index (ω) | The nitro group is strongly electron-withdrawing, making these electronic descriptors critical for modeling reactivity and toxicity. doi.orgnih.gov |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Determines the compound's distribution in biological and environmental systems. nih.gov |

| Constitutional | Molecular Weight, Number of Nitro Groups | Basic properties that influence physical characteristics and can correlate with toxicity. doi.org |

| Topological | Wiener Index, Balaban Index | Encodes information about molecular size, shape, and branching, which can affect interactions with biological targets. |

These models, once validated, can be used to estimate the properties of this compound, providing valuable information for risk assessment and material science applications without the need for extensive experimental testing. nih.govresearchgate.net

Reaction Mechanism Simulations and Transition State Characterization

Understanding the chemical reactions that a molecule can undergo is fundamental to chemistry. Computational chemistry offers powerful tools to simulate reaction mechanisms and characterize the high-energy transition states that connect reactants to products. nih.govnumberanalytics.com These simulations provide a step-by-step description of the bond-breaking and bond-forming processes that occur during a chemical transformation. numberanalytics.com

The primary goal of these studies is to map out the potential energy surface (PES) of a reaction. ufl.edu Key points on the PES include energy minima, which correspond to stable reactants, intermediates, and products, and first-order saddle points, which represent transition states. github.io

Common Computational Methods:

Density Functional Theory (DFT) and Ab initio Methods: These quantum mechanical methods are the workhorses for studying reaction mechanisms, providing accurate descriptions of the electronic structure and energies of molecules. numberanalytics.com

Transition State Search Algorithms: Locating the exact structure of a transition state is a significant computational challenge. Algorithms such as the Synchronous Transit-Guided Quasi-Newton (STQN) method, the Nudged Elastic Band (NEB) method, and the Dimer method are employed to find these saddle points on the potential energy surface. fiveable.menumberanalytics.comaip.org

Intrinsic Reaction Coordinate (IRC) Analysis: Once a transition state is located, an IRC calculation is performed to confirm that it correctly connects the desired reactants and products. fiveable.me This involves following the minimum energy path downhill from the transition state in both directions.

While these computational techniques are well-established and have been applied to countless organic reactions, specific studies detailing the reaction mechanisms and transition states for reactions involving this compound are not readily found in a survey of the literature. However, general reaction classes relevant to this molecule, such as nucleophilic aromatic substitution or reduction of the nitro group, could be readily investigated using these computational tools. Such studies would provide valuable insights into the reactivity of this compound, its potential reaction products, and the energetic barriers associated with its transformations.

Applications in Advanced Organic Synthesis Utilizing 1,2 Dibromo 4 Methyl 5 Nitrobenzene

Precursor and Intermediate in Pharmaceutical Synthesis

While specific examples detailing the use of 1,2-Dibromo-4-methyl-5-nitrobenzene are not extensively documented in public literature, the broader class of halogenated nitroaromatic compounds is fundamental to pharmaceutical development. nih.gov For instance, related compounds such as 1,2-difluoro-4-methyl-5-nitrobenzene (B166270) are recognized as valuable intermediates in pharmaceutical synthesis. The reactivity of this class of compounds allows for the construction of biologically active molecules. The nitro group can be readily reduced to an amine, a key functional group in many pharmaceutical agents. Furthermore, the two bromine atoms can be replaced through various cross-coupling reactions to build the complex carbon skeletons characteristic of modern drugs.

Building Block in Agrochemical Development

Similar to its role in pharmaceuticals, the utility of this compound in agrochemicals can be inferred from the applications of its structural analogs. Substituted nitrobenzenes are known precursors for a variety of agrochemicals, including pesticides and herbicides. nih.gov For example, 1-bromo-4-methyl-2-nitrobenzene serves as an intermediate in the synthesis of pyrethroid insecticides. nih.gov The functional groups on this compound allow for the synthesis of new active ingredients designed to target specific biological pathways in pests and weeds, a critical aspect of modern agricultural science. Compounds with similar structures are used in the production of pesticides. ontosight.ai

Synthetic Utility in Dye Chemistry

Nitroaromatic compounds have a long history in the synthesis of dyes, and this compound is well-suited for this application. The nitro group is a known chromophore (a part of a molecule responsible for its color), and its presence is central to the color properties of many synthetic dyes. nih.gov The bromine atoms can act as leaving groups, allowing the core structure to be incorporated into larger conjugated systems typical of dye molecules. They can also serve to modify the final color or properties, such as lightfastness. Related compounds are known to be used in the production of dyes. ontosight.ai

Construction of Complex Polycyclic Aromatic Compounds and Heterocycles

The structure of this compound is ideal for the synthesis of complex ring systems. The two adjacent bromine atoms are perfectly positioned for reactions that form new rings. For example, they can participate in transition metal-catalyzed cross-coupling reactions to build polycyclic aromatic hydrocarbons (PAHs). science.gov

Furthermore, this compound is a valuable precursor for heterocycles, which are cyclic compounds containing atoms of at least two different elements in their rings. A common strategy involves the reduction of the nitro group to an amine (—NH2). This new amine group, being ortho to one of the bromine atoms, can then undergo an intramolecular cyclization reaction to form a nitrogen-containing heterocyclic ring. This is a standard method for producing benzimidazole (B57391) derivatives and other important heterocyclic scaffolds. encyclopedia.pubthieme-connect.de The synthesis of 4,7-dibromobenzo[b]thiophene derivatives, for instance, relies on a dibromo-substituted benzene (B151609) starting material. elsevierpure.com

Generation of Specialty Chemicals and Ligands (e.g., Dithiolate Ligands, Benzimidazole Precursors)

The unique arrangement of functional groups in this compound enables its use in creating highly specialized molecules.

Dithiolate Ligands: The two ortho-bromine atoms can be substituted with sulfur nucleophiles to generate 1,2-dithiolate ligands. These ligands are important in coordination chemistry and are used to form stable complexes with transition metals, which have applications in catalysis and materials science.

Benzimidazole Precursors: As mentioned previously, the reduction of the nitro group to an amine is a key step. The resulting diamine precursor is primed for condensation with aldehydes or carboxylic acids to form the benzimidazole ring system. encyclopedia.pubthieme-connect.de Benzimidazoles are a prominent class of compounds in medicinal chemistry, known for a wide range of biological activities. The use of a substituted nitrobenzene (B124822) to create a diamine is a well-established route for accessing these important heterocycles.

Compound Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 101580-70-5 | guidechem.comchemsrc.commyskinrecipes.comsigmaaldrich.com |

| Molecular Formula | C₇H₅Br₂NO₂ | guidechem.commyskinrecipes.com |

| Molecular Weight | 294.93 g/mol | guidechem.commyskinrecipes.comsigmaaldrich.com |

| Boiling Point | 316.5°C at 760 mmHg | myskinrecipes.com |

| Topological Polar Surface Area | 45.8 Ų | guidechem.com |

| Hydrogen Bond Acceptor Count | 2 | guidechem.com |

| Storage | Room temperature, dry seal | myskinrecipes.comglpbio.com |

Compounds Mentioned in this Article

Environmental Fate and Degradation Studies of 1,2 Dibromo 4 Methyl 5 Nitrobenzene

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical compound by non-biological processes in the environment. For 1,2-Dibromo-4-methyl-5-nitrobenzene, the key abiotic degradation pathways are likely to be photolysis, hydrolysis, and atmospheric oxidation.

Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. Nitroaromatic compounds are known to be susceptible to photolysis. rsc.org The energy from photons can excite the molecule, leading to the cleavage of chemical bonds. For this compound, two primary photolytic degradation pathways can be postulated:

Carbon-Bromine (C-Br) Bond Cleavage: The C-Br bonds are generally weaker than C-H or C-C bonds and can be cleaved by UV radiation, leading to the formation of debrominated intermediates.

Carbon-Nitro (C-NO2) Bond Cleavage: The nitro group can also be a site for photolytic reactions, potentially leading to its removal or transformation.

The presence of bromide ions in aqueous environments can influence photochemical processes, although the specific impact on this compound is not documented. It is also known that the photolysis of nitrate (B79036) ions can produce hydroxyl radicals, which can then contribute to the degradation of organic pollutants. dss.go.th

Table 1: Postulated Photolytic Degradation Products of this compound

| Parent Compound | Postulated Intermediate Products | Potential Final Products |

| This compound | Brominated nitrotoluenes, Dibrominated methylphenols | Carbon dioxide, water, inorganic bromide, and nitrate |

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate of hydrolysis for aryl halides is significantly influenced by the presence of electron-withdrawing groups, such as a nitro group, on the aromatic ring. njit.edu The nitro group in the para or ortho position to a halogen can activate the halogen for nucleophilic substitution by a hydroxyl group.

In the case of this compound, the nitro group is ortho and meta to the two bromine atoms. This positioning would likely facilitate the hydrolysis of the bromine atoms, replacing them with hydroxyl groups to form brominated methyl-nitrophenols. The rate of this process is expected to be dependent on environmental factors such as pH and temperature.

Table 2: Predicted Susceptibility to Hydrolysis

| Compound Feature | Influence on Hydrolysis | Predicted Outcome |

| Two Bromine Atoms on Aromatic Ring | Susceptible to nucleophilic attack | Potential for stepwise replacement by hydroxyl groups. |

| Nitro Group on Aromatic Ring | Electron-withdrawing, activates the ring for nucleophilic substitution. njit.edu | Enhanced rate of hydrolysis compared to non-nitrated dibromotoluene. |

In the atmosphere, the primary degradation pathway for many organic compounds is oxidation by hydroxyl radicals (•OH). copernicus.org These highly reactive species are formed photochemically and can initiate the degradation of this compound if it partitions to the atmosphere.

The likely points of attack by hydroxyl radicals would be:

Addition to the Aromatic Ring: This would form a hydroxycyclohexadienyl radical, which can then react further with oxygen, leading to ring-opening and the formation of smaller, more oxidized products.

Hydrogen Abstraction from the Methyl Group: This would form a benzyl-type radical, which would be subsequently oxidized.

The atmospheric lifetime of this compound will be determined by its reaction rate with hydroxyl radicals. While specific kinetic data is unavailable for this compound, it is expected to be a significant removal process in the gas phase.

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. The presence of both nitro and bromo substituents on the aromatic ring of this compound is expected to make it relatively resistant to biodegradation. asm.org

The biodegradation of nitroaromatic compounds has been studied for several decades. nih.govnih.gov Bacteria have evolved specific enzymatic pathways to utilize these compounds as sources of carbon, nitrogen, and energy. The initial steps in the aerobic biodegradation of nitroaromatic compounds typically involve one of two strategies:

Oxidative Pathway: A dioxygenase enzyme can attack the aromatic ring, leading to the formation of a substituted catechol and the release of the nitro group as nitrite (B80452). nih.gov

Reductive Pathway: The nitro group is reduced to a nitroso, hydroxylamino, and then an amino group. The resulting aminophenol can then undergo ring cleavage. nih.gov

The presence of bromine atoms on the ring can hinder these processes. Halogenated organic compounds are often more recalcitrant to biodegradation than their non-halogenated counterparts. nih.gov Microorganisms capable of degrading halogenated aromatics often possess specialized dehalogenase enzymes that can remove the halogen atoms.

A plausible biodegradation pathway for this compound would likely involve a consortium of microorganisms with a range of enzymatic capabilities, including nitroreductases, oxygenases, and dehalogenases.

Table 3: Potential Microbial Degradation Pathways for this compound

| Pathway Type | Initial Enzymatic Attack | Key Intermediates | Potential Outcome |

| Oxidative | Dioxygenase | Brominated methyl-catechols | Mineralization or formation of persistent metabolites. |

| Reductive | Nitroreductase | 1,2-Dibromo-4-methyl-5-aminobenzene | Further transformation and potential ring cleavage. |

| Dehalogenation | Dehalogenase | Monobrominated or non-brominated nitrotoluene | Increased susceptibility to further degradation. |

While no microbial transformation studies have been reported for this compound, research on analogous compounds provides insight into potential metabolic routes. For instance, studies on the biodegradation of chloronitrobenzene have identified pathways involving both the reduction of the nitro group and the oxidative removal of the chlorine atom.

Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are known to degrade a wide range of recalcitrant organic pollutants, including nitroaromatics, through the action of non-specific extracellular enzymes. nih.gov It is conceivable that such fungi could also transform this compound.

Further research, including enrichment culture and isolation studies with soil and sediment from contaminated sites, would be necessary to identify specific microorganisms and elucidate the precise biodegradation pathways for this compound.

Future Research Directions and Emerging Paradigms in 1,2 Dibromo 4 Methyl 5 Nitrobenzene Chemistry

Green Chemistry Approaches for Sustainable Synthesis

The traditional synthesis of nitroaromatic compounds often involves harsh conditions and the use of stoichiometric, corrosive reagents like mixtures of nitric and sulfuric acids, leading to significant environmental concerns. researchgate.netnih.gov Future research will undoubtedly focus on developing greener and more sustainable synthetic routes to 1,2-Dibromo-4-methyl-5-nitrobenzene and its precursors.

Key areas of investigation will include:

Eco-friendly Nitrating Agents: Exploring the use of solid-supported catalysts and milder nitrating agents, such as N2O5, can significantly reduce the generation of acidic waste streams. researchgate.net The development of methods using reagents like tert-butyl nitrite (B80452) at lower temperatures would also contribute to a more sustainable process. researchgate.net

Alternative Reaction Media: Replacing conventional volatile organic solvents with greener alternatives like ionic liquids or even water will be a major focus. Microwave-assisted and ultrasound-assisted reactions in these media can lead to faster reaction times and improved energy efficiency. researchgate.net

Catalytic Nitration: The use of solid acid catalysts, such as zeolites, in gas-phase or vapor-phase nitration reactions presents an opportunity for highly selective and environmentally benign processes. researchgate.net A patented method for the green nitration of toluene (B28343) to p-nitrotoluene using a composite oxide catalyst highlights the potential of this approach. google.com

| Green Chemistry Approach | Potential Advantages for this compound Synthesis |

| Solid Acid Catalysis (e.g., Zeolites) | High regioselectivity, catalyst recyclability, reduced corrosive waste. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, potential for improved yields. researchgate.net |

| Ultrasound-Assisted Reactions | Enhanced mass transfer, potential for milder reaction conditions. |

| Ionic Liquids as Solvents | Low volatility, potential for catalyst recycling, unique solvent effects. |

Development of Novel Catalytic Systems for Selective Transformations

The bromine and nitro substituents on the this compound ring offer multiple handles for further chemical transformations. The development of novel catalytic systems that can selectively target one functional group in the presence of others is a critical area for future research.

Selective Reduction of the Nitro Group: The reduction of the nitro group to an amine is a fundamental transformation. Future work will focus on developing highly chemoselective catalysts that can effect this reduction without disturbing the bromo substituents. Nanoparticle-based catalysts, such as those made from silver, gold, palladium, and copper, have shown promise in the selective reduction of nitroarenes. nih.govimedpub.comrsc.orgresearchgate.net The choice of metal and support can influence the selectivity towards either the corresponding aniline (B41778) or N-aryl hydroxylamine. nih.gov

Catalytic Cross-Coupling Reactions: The bromo substituents are ideal for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). A significant challenge and area of future research will be the development of catalytic systems that can selectively couple at the C1 or C2 position, or even achieve double cross-coupling. The use of specialized ligands and the fine-tuning of reaction conditions will be crucial for achieving high regioselectivity. Research into denitrative cross-coupling reactions, where the nitro group itself is replaced, could also open up new synthetic avenues. acs.org

| Catalytic Transformation | Potential Catalyst System | Target Product |

| Selective Nitro Reduction | Ag/TiO2 with NaBH4 nih.gov | 4-Amino-1,2-dibromo-5-methylbenzene |

| Suzuki Cross-Coupling | Palladium catalyst with a custom phosphine (B1218219) ligand | 1-Aryl-2-bromo-4-methyl-5-nitrobenzene |

| Sonogashira Coupling | Copper/Palladium catalysis | 1,2-Dialkynyl-4-methyl-5-nitrobenzene |

| Denitrative Etherification | RhCl(PPh3)3 acs.org | 1,2-Dibromo-4-methyl-5-phenoxybenzene |

High-Throughput Screening and Automation in Derivatization Research